1-(Piperidin-1-yl)hept-6-yn-1-one
Description
Properties
IUPAC Name |
1-piperidin-1-ylhept-6-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h1H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQKUTLBNPNRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698732-24-9 | |
| Record name | 1-(piperidin-1-yl)hept-6-yn-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis of 1 Piperidin 1 Yl Hept 6 Yn 1 One
Direct Amidation Approaches to the 1-(Piperidin-1-yl)hept-6-yn-1-one Scaffold
Direct amidation involves the coupling of a carboxylic acid with an amine. However, the direct reaction is often inefficient due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, activating agents are typically employed.
Conventional Coupling Reagent Strategies (e.g., Carbodiimides, Phosphonium Reagents)
A common strategy for amide bond formation is the use of coupling reagents. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. libretexts.orgluxembourg-bio.com Phosphonium reagents, like BOP and PyBOP, are also effective coupling agents that form active esters, facilitating the amidation reaction. luxembourg-bio.com Guanidinium-type reagents such as HBTU and HATU are also widely used, though they can sometimes lead to side reactions where the amine is guanylated. acs.org
| Coupling Reagent Type | Example(s) | General Mechanism |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Carboxylic acid adds to DCC to form an O-acylisourea intermediate, which is then displaced by the amine. libretexts.orgluxembourg-bio.com |
| Phosphonium Reagents | BOP, PyBOP | Formation of an active ester intermediate that reacts with the amine. luxembourg-bio.com |
| Guanidinium Reagents | HBTU, HATU | Activation of the carboxylic acid, but can lead to guanylation of the amine as a side reaction. acs.org |
Activation of Carboxylic Acids for Amide Bond Formation
Besides the use of dedicated coupling reagents, carboxylic acids can be activated in situ by other methods. One approach involves the use of phosphonitrilic chloride trimer (PNT) in the presence of a base like N-methyl morpholine (B109124) (NMM). iajpr.com This method has been shown to be effective for both aromatic and aliphatic carboxylic acids, providing amides in excellent yields under mild conditions. iajpr.com Another cost-effective method utilizes formylpyrrolidine (FPyr) as a Lewis base catalyst with trichlorotriazine (B8581814) (TCT) as the activating agent. organic-chemistry.orgrsc.org This approach is scalable and compatible with a wide range of functional groups. organic-chemistry.orgrsc.org Enzymatic methods, while green, are also being explored for amide bond formation. researchgate.net
Exploiting Hept-6-ynoic Acid and Piperidine (B6355638) Precursors in Modular Syntheses
A modular synthesis approach, utilizing readily available hept-6-ynoic acid and piperidine, is a straightforward route to this compound. This involves converting the carboxylic acid into a more reactive species.
Exploration of Anhydride (B1165640) and Acyl Halide Routes
Hept-6-ynoic acid can be converted to its corresponding acid anhydride or acyl halide, which are more reactive towards nucleophilic attack by piperidine. iajpr.com Acyl chlorides, for instance, can be prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. iajpr.compurdue.edu A study describes the synthesis of hept-6-ynoyl chloride from hept-6-ynoic acid and thionyl chloride in anhydrous chloroform. purdue.edu Another details the in-situ generation of 7-(trimethylsilyl)hept-6-ynoyl chloride from the corresponding acid and oxalyl chloride. nih.gov The subsequent reaction of the acyl chloride with piperidine would then yield the desired amide. Similarly, acid anhydrides can be formed from the carboxylic acid, though this is a less common route for simple amide synthesis. iajpr.com
| Reagent for Acyl Halide/Anhydride Formation | Resulting Intermediate |
| Thionyl chloride | Hept-6-ynoyl chloride iajpr.compurdue.edu |
| Oxalyl chloride | Hept-6-ynoyl chloride purdue.edunih.govfu-berlin.de |
| Acetic anhydride | Mixed anhydride (less common for this specific synthesis) google.com |
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound requires chemoselectivity, as the terminal alkyne could potentially react under certain conditions. However, the described methods focusing on amide bond formation are generally chemoselective, leaving the alkyne untouched. For instance, the use of coupling reagents or the conversion to an acyl chloride followed by amidation are highly selective for the carboxylic acid and amine reaction, without affecting the alkyne moiety.
Regioselectivity is not a major concern in the synthesis of this specific molecule, as the starting materials, hept-6-ynoic acid and piperidine, have defined points of reactivity. The carboxylic acid group of hept-6-ynoic acid will selectively react with the secondary amine of piperidine to form the amide bond at the 1-position of the heptanoyl chain.
Development of Sustainable Synthetic Protocols for this compound
In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable and environmentally benign protocols. google.com For the synthesis of this compound, this involves addressing the drawbacks of traditional amide formation methods, which often utilize hazardous reagents and generate significant stoichiometric waste. rsc.org
The development of sustainable protocols for this specific synthesis would target several key areas: the use of greener solvents, the application of catalytic methods to minimize waste, and the use of energy-efficient reaction conditions.
Catalytic Amidation: A significant advancement in sustainable synthesis is the development of catalytic methods for direct amide formation, which avoids the use of stoichiometric activating agents. While specific research on catalytic amidation for this compound is not prominent, boronic acid derivatives and other metal-based or organocatalysts have been explored for similar transformations. These catalysts can facilitate the dehydration reaction between the carboxylic acid and the amine, generating water as the only byproduct and thus offering a much higher atom economy.
Alternative Solvents and Reaction Conditions: Replacing hazardous chlorinated solvents like dichloromethane (B109758) is a primary goal in green chemistry. For the synthesis of this target molecule, alternative, more benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated. Furthermore, exploring solvent-free reaction conditions, potentially using a melt of the reactants or microwave-assisted synthesis, could drastically reduce solvent waste and often leads to shorter reaction times and increased energy efficiency. mdpi.com Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a variety of reactions, including amide bond formation, by enabling rapid and uniform heating of the reaction mixture. mdpi.com
The following table summarizes a comparison between a plausible standard synthetic approach and potential sustainable modifications for producing this compound.
Interactive Data Table: Comparison of Standard vs. Sustainable Synthetic Protocols
| Parameter | Standard Protocol | Potential Sustainable Protocol | Rationale for Sustainability |
| Activating Agent | Stoichiometric (e.g., HATU, EDC/HOBt, SOCl₂) | Catalytic (e.g., Boronic Acid Catalyst) or None | Reduces chemical waste, improves atom economy. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | 2-Methyl-THF, CPME, or Solvent-free | Reduces use of hazardous/volatile organic compounds. |
| Base | Triethylamine (TEA), DIPEA | Often not required with catalytic methods | Simplifies workup and reduces waste. |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduces reaction time and energy consumption. mdpi.com |
| Byproducts | Activated agent residues, HCl salts | Primarily water | Minimizes hazardous waste and simplifies purification. |
By focusing on these areas, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing, minimizing environmental impact while maintaining high efficiency.
Chemical Reactivity and Transformations of 1 Piperidin 1 Yl Hept 6 Yn 1 One
Reactivity of the Terminal Alkyne Group in 1-(Piperidin-1-yl)hept-6-yn-1-one
The terminal alkyne is a highly versatile functional group, known for its participation in a wide array of reactions, including additions, cycloadditions, and coupling reactions. The acidic proton on the sp-hybridized carbon and the electron-rich triple bond are the key features governing its reactivity.
Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. These are atom-economical methods for introducing new functionality.
Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkyne, yielding vinylsilanes. The presence of the silyl (B83357) group in the product can influence the regio- and stereochemistry of subsequent reactions. researchgate.net These vinylsilane products are valuable synthetic intermediates that can be further functionalized. researchgate.net Copper(I) hydride catalysis is a known method for such transformations of π-electrophiles. sioc-journal.cn
The terminal alkyne of this compound is an ideal functional group for "click chemistry," a concept introduced by K. B. Sharpless in 2001. sigmaaldrich.com These reactions are known for being high-yielding, wide in scope, and simple to perform. sigmaaldrich.comrsc.org
The most prominent example of a click reaction involving a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction joins the alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.combldpharm.com The thermal version of this reaction, the Huisgen 1,3-dipolar cycloaddition, often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. sigmaaldrich.com In contrast, the copper-catalyzed variant proceeds readily at room temperature and is highly regioselective for the 1,4-isomer. sigmaaldrich.com This reaction is robust and has been widely applied in drug discovery, bioconjugation, and materials science. bldpharm.comnih.govescholarship.org The versatility of this reaction allows for the linkage of the this compound core to a wide variety of other molecules, provided they can be functionalized with an azide group.
Table 1: Examples of Azide-Alkyne Cycloaddition Reactions (Note: This table presents generalized data for the CuAAC reaction, which is applicable to this compound)
| Alkyne Substrate | Azide Partner | Catalyst System | Product Type | Typical Yield | Reference |
|---|---|---|---|---|---|
| Terminal Alkyne | Organic Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High | sigmaaldrich.combldpharm.com |
Palladium- and Copper-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Glaser)
The terminal alkyne can also participate in various cross-coupling reactions to form new carbon-carbon bonds.
Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction typically employs a copper(I) co-catalyst. This method would allow for the direct connection of the heptynyl chain of this compound to aromatic or vinylic systems, providing a powerful tool for building molecular complexity.
Glaser Coupling: The Glaser coupling is an oxidative coupling of two terminal alkynes to form a symmetric di-yne. This reaction is typically carried out using a copper(I) salt, such as copper(I) chloride, and an oxidant like oxygen. Applying this to this compound would result in a C14-di-yne dimer, symmetrically functionalized with piperidinyl amide groups at both ends. An explosion has been reported during an oxidative coupling of (trimethylsilyl)acetylene under Glaser-Hay conditions, attributed to static electricity, highlighting the need for caution with such procedures. researchgate.net
Reactions Involving the Amide Linkage in this compound
The amide bond is generally stable, but it can undergo specific transformations. The amide in this compound is a tertiary amide, which influences its reactivity profile.
Direct N-functionalization of a pre-formed tertiary amide like the one in this compound is challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the carbonyl group. Reactions typically require harsh conditions or specific activation of the amide. For instance, some transformations of tetrahydropyridines involve the removal of a tosyl group from the nitrogen, which can then be re-functionalized.
The amide bond can be cleaved under forcing conditions, such as strong acid or base hydrolysis, which would yield piperidine (B6355638) and hept-6-ynoic acid. Reductive cleavage using strong reducing agents like lithium aluminum hydride would reduce the amide to an amine, yielding 1-(hept-6-yn-1-yl)piperidine.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (Trimethylsilyl)acetylene |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne |
| 4-Amino-N-(4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)benzyl)butanamide |
| Hept-6-ynoic acid |
| Piperidine |
Transformations at the Piperidine Ring of this compound
The piperidine ring, a saturated N-heterocycle, offers specific sites for chemical modification, distinct from the reactivity of the exocyclic amide and the terminal alkyne.
The piperidine moiety in this compound is a saturated heterocycle, and its reactivity differs significantly from its aromatic counterpart, pyridine. The nitrogen atom, being in an sp³ hybridized state, is basic and nucleophilic, making it the primary site for electrophilic attack.
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the piperidine ring is challenging due to the ring's non-aromatic, electron-rich nature. Instead, electrophiles readily target the lone pair of electrons on the nitrogen atom. This can lead to the formation of a quaternary piperidinium (B107235) salt. For instance, alkylation of the piperidine nitrogen can be achieved using alkyl halides. This is a common strategy for introducing substituents onto the piperidine ring in various molecular scaffolds. nih.gov In the context of this compound, this would involve the reaction with an electrophile (E⁺), such as an alkyl halide (R-X), to form a positively charged piperidinium species.
Nucleophilic Substitution: The reactivity of the piperidine ring towards nucleophilic substitution is generally low due to the absence of a good leaving group on the carbon atoms. uoanbar.edu.iq For substitution to occur, the ring typically needs to be activated. This can be achieved, for example, by oxidation to form an enamine or an iminium ion, which can then be attacked by a nucleophile. However, such transformations would compete with reactions at the other functional groups of this compound.
The piperidine ring can undergo structural modifications such as ring-opening or expansion to form larger aza-heterocycles like azepanes. These transformations often proceed through strained intermediates.
Ring Expansion: A common strategy for piperidine ring expansion involves the formation of a bicyclic aziridinium (B1262131) ion intermediate. nih.gov This strained intermediate can then be opened by a nucleophile, leading to a ring-expanded product. For example, a hydroxyl group at a suitable position on a side chain attached to the piperidine ring can be converted into a leaving group (e.g., a tosylate). Intramolecular displacement of the tosylate by the piperidine nitrogen forms the bicyclic aziridinium ion, which upon nucleophilic attack yields a substituted azepane. nih.govrsc.org While this specific precursor is not this compound, the principle illustrates a potential pathway for its derivatives.
Ring Opening: Ring-opening of the piperidine moiety can also be achieved under certain conditions. For instance, in complex molecules, piperidine ring-opening has been observed, sometimes as an undesired side reaction, leading to more flexible side chains. acs.org Such reactions might be initiated by cleavage of a C-N bond, often requiring specific reagents or catalytic systems.
Table 1: Examples of Piperidine Ring Transformation Strategies in Analogous Systems
| Starting Material Type | Reaction Type | Reagents/Conditions | Product Type | Reference |
| N-substituted Piperidine | N-Alkylation | Alkyl bromide | Quaternary Piperidinium Salt | nih.gov |
| 2-(4-Toluensulfonyloxybutyl)aziridine | Ring Expansion via Aziridinium Ion | Nucleophile (e.g., NaN₃), CH₃CN | Substituted Piperidine and Azepane | nih.gov |
| Substituted Piperidines | Ring Expansion | Diastereomerically pure precursors | Azepane derivatives | rsc.org |
| Complex Piperidine-containing PROTACs | Ring Opening | Not specified (observed during analogue synthesis) | Acyclic amine side-chains | acs.org |
Derivatization and Analog Synthesis Based on 1 Piperidin 1 Yl Hept 6 Yn 1 One
Strategic Design for Structural Modifications of 1-(Piperidin-1-yl)hept-6-yn-1-one
The strategic design of analogs of this compound focuses on modulating its physicochemical and biological properties through targeted structural changes. The piperidine (B6355638) ring, a common scaffold in bioactive compounds, is a key site for modification. nih.govajchem-a.com Docking studies of piperidine-containing ligands, for instance, have shown that substitution at the 4-position of the piperidine ring can allow analogs to access specific binding pockets in biological targets like the CB1 receptor. nih.gov This rational design approach aims to enhance binding affinity, selectivity, and pharmacokinetic profiles.
Another critical feature is the terminal alkyne. This functional group is relatively unreactive under physiological conditions but can be specifically activated for a range of chemical transformations. wiley-vch.de It serves as a versatile handle for "click chemistry," a concept that emphasizes rapid, selective, and high-yielding reactions. organic-chemistry.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing the compound to be conjugated to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules, to create sophisticated molecular probes. organic-chemistry.orgbio-connect.nlresearchgate.net Therefore, the strategic design often involves retaining the alkyne for conjugation while modifying the piperidine scaffold to fine-tune biological interactions. nih.gov
Synthesis of Alkyne-Modified Analogs
The terminal alkyne is a cornerstone for derivatization, enabling both the introduction of small substituents and the conjugation to larger molecular systems.
The terminal C-H bond of the alkyne is readily functionalized through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for attaching aryl or vinyl groups to the terminal alkyne. organic-chemistry.org This reaction would involve coupling this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.
The terminal alkyne of this compound is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wiley-vch.debio-connect.nl This reaction joins the terminal alkyne with an organic azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is highly efficient, regioselective, and tolerant of a wide array of other functional groups, making it exceptionally suited for bioconjugation. wiley-vch.deorganic-chemistry.org
Research has demonstrated the utility of a heptynyl moiety in constructing molecular libraries via CuAAC. For example, a similar scaffold, 4-(hept-6-yn-1-yloxy)pyridine-2,6-dicarboxylate, was coupled with various azides to create a library of potential G-quadruplex DNA photocleavage agents. mdpi.com This strategy can be directly applied to this compound, allowing it to be linked to:
Fluorophores: Creating fluorescent probes for imaging and tracking.
Biotin: For use in affinity-based purification and detection (Activity-Based Protein Profiling, ABPP). researchgate.net
Biomolecules: Such as peptides or oligonucleotides, to create targeted agents.
Drug Scaffolds: To generate hybrid molecules with dual functionalities. researchgate.net
The result is a stable triazole linker that connects the piperidine-heptynone core to another functional unit, expanding its utility in chemical biology and medicinal chemistry. mdpi.comresearchgate.net
Functionalization of the Piperidine Ring and its Derivatives
The piperidine ring is a versatile scaffold that can be modified to influence the molecule's interaction with biological systems. ajchem-a.com
Analogs of this compound with substituents on the piperidine ring are typically synthesized by starting with a pre-functionalized piperidine derivative. The synthesis involves the standard amide coupling of 6-heptynoic acid with the desired substituted piperidine. This approach allows for the introduction of a wide variety of functional groups at different positions of the piperidine ring. researchgate.netgoogle.com For instance, a rational drug design approach has been used to synthesize a series of 1,4-disubstituted piperidines to act as T-type calcium channel inhibitors for treating neuropathic pain. afasci.com
Below is a table illustrating the synthesis of various piperidine-substituted analogs.
| Substituent | Position on Piperidine Ring | Required Substituted Piperidine Starting Material |
| Hydroxyl | 4 | Piperidin-4-ol |
| Carboxylic Acid | 4 | Piperidine-4-carboxylic acid |
| Methoxy | 3 | 3-Methoxypiperidine |
| Phenyl | 3 | 3-Phenylpiperidine acs.org |
| Amino | 4 | tert-Butyl (piperidin-4-yl)carbamate |
| Fluoro | 3 | 3-Fluoropiperidine |
| Hydroxymethyl | 4 | (Piperidin-4-yl)methanol |
This modular approach facilitates the creation of a diverse library of compounds for structure-activity relationship (SAR) studies, aiming to optimize properties such as potency, selectivity, and metabolic stability. acs.org
The this compound scaffold can serve as a building block for more complex heterocyclic systems, such as spirocyclic or fused-ring structures. These modifications can significantly alter the three-dimensional shape and rigidity of the molecule, which can be advantageous for fitting into specific protein binding sites.
Spirocyclic Systems: Piperidin-4-ones, which are structurally related to the core molecule, are versatile starting points for synthesizing spiro heterocycles. nih.gov For example, the carbonyl group can be used in reactions with bifunctional reagents to construct a second ring that shares a single atom (the spiro center) with the piperidine ring. nih.gov A reaction between a piperidin-4-one, an aromatic aldehyde, and benzylamine (B48309) can produce a precursor that is then used to build five, six, or seven-membered spiro heterocyclic rings. nih.gov Similarly, functional groups introduced onto the piperidine ring of the parent compound could be elaborated to create spirocyclic systems, a strategy used to access novel chemical space for drug discovery. google.comrsc.org
Fused Systems: Fused heterocyclic systems can be generated through intramolecular cyclization reactions. For example, a substituent introduced at the C-2 position of the piperidine ring could be designed with a functional group that can react with the piperidine nitrogen or another part of the molecule to form a bicyclic system. Gold-catalyzed intramolecular cyclizations of alkynes with various nucleophiles are a powerful method for constructing complex heterocyclic frameworks. acs.org Similarly, Ti-catalyzed carbocyclization of N-allyl-substituted alkynylamines is a known method for producing pyrrolidine (B122466) derivatives, showcasing how enyne cyclizations can build new rings. rsc.org These advanced synthetic strategies can transform the simple piperidine analog into a rigid, complex heterocyclic structure with potentially novel biological activities.
Chain Modifications on the Heptyl Backbone of this compound
Alterations to the seven-carbon chain that links the piperidine amide to the terminal alkyne are a key strategy for modulating the physicochemical properties and biological activity of the molecule. These modifications can influence factors such as lipophilicity, metabolic stability, and the spatial orientation of the critical terminal alkyne group.
Homologation (chain extension) and truncation (chain shortening) of the heptyl backbone represent fundamental approaches to probing the optimal distance between the piperidine moiety and the terminal alkyne. The synthesis of such analogs is straightforwardly achieved by utilizing alternative ω-alkynoic acids in the standard amide coupling reaction with piperidine. For instance, hex-5-ynoic acid or oct-7-ynoic acid can be used in place of hept-6-ynoic acid to yield truncated or homologated analogs, respectively.
Studies on related classes of compounds, such as piperine (B192125) analogs and N-[(tetralin-1-yl)alkyl]piperidine derivatives, have demonstrated that the length of the alkyl chain is a critical determinant of biological activity. researchgate.netacs.org In many receptor-ligand interactions, an optimal chain length is required for effective binding, with either shorter or longer chains leading to a decrease in affinity or efficacy. nih.govrsc.org This principle underpins the rationale for synthesizing a homologous series of 1-(piperidin-1-yl)alkyn-1-ones to identify the ideal spacer length for a given target.
Table 1: Representative Homologated and Truncated Analogs
| Compound Name | Alkyl Chain Length | Starting Acid | Modification Type |
|---|---|---|---|
| 1-(Piperidin-1-yl)hex-5-yn-1-one | 6 | Hex-5-ynoic acid | Truncation (-CH₂) |
| This compound | 7 | Hept-6-ynoic acid | Parent Compound |
| 1-(Piperidin-1-yl)oct-7-yn-1-one | 8 | Oct-7-ynoic acid | Homologation (+CH₂) |
| 1-(Piperidin-1-yl)non-8-yn-1-one | 9 | Non-8-ynoic acid | Homologation (+2 CH₂) |
Introducing functional groups onto the heptyl backbone can impart new properties to the molecule, such as creating new hydrogen bonding sites, altering electronic characteristics, or providing handles for further chemical conjugation. The synthesis of these analogs relies on the use of appropriately functionalized alkynoic acid precursors.
For example, hydroxylated analogs can be prepared by starting with a protected hydroxy-heptynoic acid. Functional groups like halogens can also be incorporated, which can influence binding affinity and metabolic stability. The Hunsdiecker–Borodin reaction or modern variations thereof allow for the conversion of carboxylic acids to alkyl halides, albeit with a one-carbon chain shortening, providing a route to halogenated precursors. acs.org Furthermore, methods for synthesizing functionalized lactones from starting materials like hept-6-ynoic acid demonstrate pathways to introduce diverse functionalities that can then be elaborated into the desired linear, functionalized acid precursors for coupling with piperidine. researchgate.netmdpi.com
Table 2: Examples of Analogs with Functionalized Heptyl Chains
| Compound Name | Functional Group | Position on Chain | Potential Synthetic Precursor |
|---|---|---|---|
| 1-(Piperidin-1-yl)-5-hydroxyhept-6-yn-1-one | -OH | C-5 | 5-Hydroxyhept-6-ynoic acid |
| 5-Fluoro-1-(piperidin-1-yl)hept-6-yn-1-one | -F | C-5 | 5-Fluorohept-6-ynoic acid |
| 1-(Piperidin-1-yl)-4-methylhept-6-yn-1-one | -CH₃ | C-4 | 4-Methylhept-6-ynoic acid |
| 5,5-Dimethyl-1-(piperidin-1-yl)hept-6-yn-1-one | di-CH₃ | C-5 | 5,5-Dimethylhept-6-ynoic acid |
Stereoselective Synthesis of Chiral Analogs of this compound
The introduction of stereocenters into the structure of this compound can lead to enantiomers with distinct biological activities, a common phenomenon in medicinal chemistry. nih.gov Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial for developing drugs with improved potency and reduced side effects. Chiral centers can be introduced on the heptyl backbone.
A primary strategy for asymmetric synthesis is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates. researchgate.netuni-muenchen.de For example, a chiral hydroxy- or amino-substituted heptynoic acid could be synthesized from a chiral precursor and then coupled with piperidine. The Henry-Nef reaction provides a versatile route to chiral nitro alcohols, which can be further elaborated, showcasing a method applicable to generating chiral building blocks. researchgate.net
Alternatively, asymmetric catalytic methods can create stereocenters with high enantioselectivity. rug.nl For instance, an asymmetric reduction of a ketone precursor could establish a chiral hydroxyl group on the heptyl chain. The synthesis of chiral hexynones as precursors for complex natural products highlights methods for creating and manipulating densely functionalized chiral scaffolds that could be adapted for this purpose. rsc.org Similarly, the development of modular and stereoselective syntheses for substituted piperidines offers pathways to create chiral analogs where the stereocenter is part of the heterocyclic ring itself. nih.govrsc.orgresearchgate.net Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have also emerged as powerful tools for the asymmetric dearomatization of pyridines to produce a wide range of stereo-defined piperidines. nih.gov
These advanced synthetic strategies enable the precise construction of chiral analogs, allowing for a detailed investigation of the stereochemical requirements for biological activity.
Table 3: Representative Chiral Analogs
| Compound Name | Chiral Center Location | Stereochemistry | Potential Synthetic Strategy |
|---|---|---|---|
| (R)-1-(Piperidin-1-yl)-5-hydroxyhept-6-yn-1-one | C-5 | R | Asymmetric reduction of a C-5 ketone |
| (S)-1-(Piperidin-1-yl)-5-hydroxyhept-6-yn-1-one | C-5 | S | Asymmetric reduction of a C-5 ketone |
| (4R)-1-(Piperidin-1-yl)-4-methylhept-6-yn-1-one | C-4 | R | Coupling with (R)-4-methylhept-6-ynoic acid from chiral pool |
| (4S)-1-(Piperidin-1-yl)-4-methylhept-6-yn-1-one | C-4 | S | Coupling with (S)-4-methylhept-6-ynoic acid from chiral pool |
Mechanistic Organic Chemistry Studies of 1 Piperidin 1 Yl Hept 6 Yn 1 One Transformations
Elucidation of Reaction Pathways for Key Transformations of 1-(Piperidin-1-yl)hept-6-yn-1-one
The terminal alkyne of this compound is a versatile handle for various addition and coupling reactions. Furthermore, the presence of the amide functionality can influence these reactions and participate in its own set of transformations, including potential intramolecular cyclizations.
Gold-Catalyzed Cycloisomerization:
In the presence of a gold(I) catalyst, acetylenic amides can undergo cycloisomerization. For a molecule like this compound, this could potentially lead to the formation of a substituted piperidinone. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack. In this case, the amide oxygen can act as the intramolecular nucleophile. A proposed pathway involves a 1,3-acyloxy migration to form an allene (B1206475) intermediate, which is then activated by the gold catalyst for an intramolecular Ferrier-type reaction, leading to an oxocarbenium species that ultimately yields the cyclized product. frontiersin.org Computational studies on similar systems suggest that the reaction may proceed through a concerted heteroretroene reaction, which is a formal 1,5-hydrogen shift from an N-alkyl group to the vinyl position of a gold-coordinated intermediate. acs.org
Rhodium-Catalyzed Hydroamination:
The intermolecular hydroamination of the terminal alkyne in this compound with an external amine is another important transformation. Rhodium catalysts are effective for the anti-Markovnikov addition of amines to terminal alkynes. researchgate.net The proposed catalytic cycle for rhodium-catalyzed hydroamination can proceed through two main pathways. One involves the oxidative addition of the amine's N-H bond to the rhodium(I) center, followed by migratory insertion of the alkyne and subsequent reductive elimination. nih.gov An alternative pathway involves the formation of an allene intermediate via a rhodium-hydride species, which then undergoes hydroamination to produce an allylic amine. nih.gov For aromatic terminal alkynes reacting with anilines in the presence of a Rh(III) catalyst, a proposed pathway involves the binding of both the alkyne and aniline (B41778) to the rhodium center, followed by nucleophilic attack of a second aniline molecule on the coordinated alkyne. acs.org
Sonogashira Coupling:
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.orggold-chemistry.orgwikipedia.org The catalytic cycle is generally understood to involve two interconnected cycles. In the palladium cycle, oxidative addition of the halide to the Pd(0) species is followed by transmetalation with a copper acetylide and subsequent reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the Cu(I) salt, which is the active species for the transmetalation step. libretexts.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org Mechanistic studies on nickel-catalyzed Sonogashira couplings have suggested the involvement of radical intermediates. nih.gov
Azide-Alkyne Cycloaddition (Click Chemistry):
The terminal alkyne of this compound can readily participate in [3+2] cycloaddition reactions with azides to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," can be performed under thermal conditions or, more commonly, with catalysis. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.orgpcbiochemres.comnih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate. Ruthenium catalysts, on the other hand, lead to the formation of the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgnih.gov The ruthenium-catalyzed mechanism is proposed to proceed through an oxidative coupling of the azide (B81097) and alkyne to form a six-membered ruthenacycle, followed by reductive elimination. organic-chemistry.org
A3 (Aldehyde-Alkyne-Amine) Coupling:
This three-component reaction allows for the synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine. encyclopedia.pubmdpi.com In the context of this compound, it would react with an aldehyde and an external amine. The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and the amine. The terminal alkyne is activated by a metal catalyst (commonly copper, gold, or silver) to form a metal acetylide. This acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine (B41283) product. researchgate.netnih.govresearchgate.net DFT studies on a reductive A3-coupling have suggested that the reaction selectivity is determined by the activation energy difference between β-N elimination and protodemetalation from an iminium intermediate. rsc.org
Kinetic and Thermodynamic Parameters Governing this compound Reactivity
While specific kinetic and thermodynamic data for transformations of this compound are not available, studies on analogous systems provide valuable insights into the energetic landscape of these reactions. The tables below present representative data from computational and experimental studies on similar reactions.
Table 1: Calculated Activation Barriers for Gold-Catalyzed Cycloisomerization of an Allenyne
| Intermediate/Transition State | Description | Relative Free Energy (kcal/mol) |
| 3k-TS1 | Transition state for the formation of the five-membered ring intermediate. | 21.8 |
| 3k-TS10 | Transition state for the formation of the six-membered ring intermediate. | 25.3 |
| 3k-TS20 | Transition state for the final product formation from the five-membered ring intermediate. | 9.0 |
Data adapted from a computational study on a similar system. scispace.com
Table 2: Kinetic Isotope Effects in a Gold-Catalyzed Allenyne Cycloisomerization
| Experiment | k_H/k_D |
| k(CD3)/k(CH3) | 1.89 ± 0.02 |
| k(H)/k(D) on alkyne terminus | 1.84 ± 0.15 |
Data suggests that the 1,5-sigmatropic shift is involved in the rate-determining step. nih.gov
| Ancillary Ligand Substituent | Barrier from Amine-Bound Intermediate (kcal/mol) | Barrier from Olefin-Bound Intermediate (kcal/mol) |
| 4-CF3 | 24.3 | 24.8 |
| 4-H | 23.4 | 23.9 |
| 4-OMe | 22.9 | 23.5 |
Data from a computational study showing the effect of ligand electronics on the reaction barrier. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The identification and characterization of transient species such as reaction intermediates and transition states are crucial for a complete understanding of a reaction mechanism. While direct observation of these species for reactions of this compound is challenging, computational studies and experiments on analogous systems have provided significant insights.
In gold-catalyzed cycloisomerizations , key intermediates include gold-alkyne π-complexes, gold-vinylidene species, and gold-carbene complexes. frontiersin.orgacs.org Transition states often involve the nucleophilic attack of the amide oxygen onto the activated alkyne or the concerted 1,5-hydrogen shift. acs.org
For rhodium-catalyzed hydroamination , rhodium-hydride species, rhodium-vinyl intermediates, and π-allyl rhodium complexes have been proposed as key intermediates. nih.gov In some cases, the olefin-bound rhodium complex has been identified as the catalyst resting state. acs.org Computational studies have helped to map out the potential energy surface and identify the transition states for steps like oxidative addition, migratory insertion, and reductive elimination. nih.govacs.orgnih.gov
The mechanism of the Sonogashira coupling involves well-defined intermediates within its two catalytic cycles. The palladium cycle includes Pd(0) and Pd(II) species, with intermediates such as the oxidative addition product and the transmetalation product. The copper cycle's key intermediate is the copper(I) acetylide. libretexts.org While the proposed π-alkyne-copper complex has not been directly observed, a similar π-alkyne-silver complex has been identified by NMR in a related reaction. libretexts.org
In ruthenium-catalyzed azide-alkyne cycloadditions , a six-membered ruthenacycle is a key proposed intermediate that dictates the regioselectivity of the reaction. organic-chemistry.orgnih.gov
Role of Catalysis in Directing Chemo-, Regio-, and Stereoselectivity in this compound Reactions
Catalysis plays a pivotal role in controlling the outcome of transformations involving this compound, particularly in terms of selectivity.
Chemoselectivity: In a molecule with multiple reactive sites, a catalyst can direct the reaction to a specific functional group. For instance, in the presence of a palladium catalyst, a Sonogashira coupling can be selectively performed at the terminal alkyne without affecting the amide group. libretexts.org
Regioselectivity: The regiochemical outcome of a reaction is often dictated by the choice of catalyst. A prime example is the azide-alkyne cycloaddition. A copper(I) catalyst directs the reaction to form the 1,4-disubstituted triazole, whereas a ruthenium catalyst leads to the 1,5-disubstituted isomer. organic-chemistry.org Similarly, in hydroamination reactions, different catalysts can favor either the Markovnikov or anti-Markovnikov product. researchgate.netresearchgate.net In Sonogashira couplings involving substrates with multiple halide leaving groups, the choice of palladium catalyst and its ligands can influence which site undergoes alkynylation. rsc.org
Stereoselectivity: In reactions that generate new stereocenters, chiral catalysts are employed to control the enantioselectivity. In asymmetric A3-coupling reactions, chiral ligands, often in combination with copper catalysts, can induce high enantiomeric excess in the resulting propargylamines. nih.govresearchgate.net The development of chiral ligands for gold-catalyzed cycloisomerizations has also enabled enantioselective transformations. researchgate.net
The following table summarizes the role of different catalysts in directing the selectivity of key transformations.
Table 4: Catalyst Control of Selectivity in Transformations of Terminal Alkynes
| Reaction | Catalyst System | Type of Selectivity | Outcome |
| Azide-Alkyne Cycloaddition | Cu(I) | Regioselectivity | 1,4-disubstituted triazole organic-chemistry.orgnih.gov |
| Azide-Alkyne Cycloaddition | Ru(II) | Regioselectivity | 1,5-disubstituted triazole organic-chemistry.orgnih.gov |
| Sonogashira Coupling | Pd(PPh3)4 on di-iodopurine | Regioselectivity | Coupling at C2-I rsc.org |
| Sonogashira Coupling | Pd2(dba)3/dppf on di-iodopurine | Regioselectivity | Coupling at C8-I rsc.org |
| A3 Coupling | Cu(I)/chiral pybox ligand | Enantioselectivity | Chiral propargylamines nih.gov |
| Hydroamination | Rhodium(I) complexes | Regioselectivity | Anti-Markovnikov addition researchgate.net |
Computational and Theoretical Investigations of 1 Piperidin 1 Yl Hept 6 Yn 1 One
Quantum Chemical Analysis of Electronic Structure and Bonding in 1-(Piperidin-1-yl)hept-6-yn-1-one
A quantum chemical analysis of this compound would elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. Using methods like DFT, researchers can calculate various electronic properties.
Key areas of investigation would include:
Molecular Orbital Analysis: This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the piperidine (B6355638) nitrogen and the alkyne's triple bond, while the LUMO would likely be centered on the carbonyl group.
Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule. An electrostatic potential map would visually represent these areas, with red indicating electron-rich regions (e.g., the carbonyl oxygen and the alkyne) and blue indicating electron-poor regions (e.g., the hydrogens on the piperidine ring). This information is vital for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify the hybridization of atoms, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization or hyperconjugation. For instance, it could detail the partial double bond character between the piperidine nitrogen and the carbonyl carbon due to amide resonance. researchgate.net
A representative data table from such an analysis might look like this:
| Property | Calculated Value (Example) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity. |
| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity. |
Conformational Landscape and Energetics of this compound
The flexible nature of both the piperidine ring and the heptynyl chain in this compound means it can exist in various three-dimensional shapes, or conformations. Understanding the relative energies of these conformers is crucial as the most stable conformer will be the most populated and will likely dictate the molecule's observed properties.
Computational studies would explore:
Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. However, due to the presence of the N-acyl group, there can be significant "pseudoallylic strain" which influences the geometry. researchgate.netnih.gov Computational analysis can determine the relative energies of the chair, twist-boat, and boat conformations. For N-acylpiperidines, the twist-boat conformation can sometimes be stabilized by protein-ligand interactions, though the chair form is generally more stable. nih.govacs.org
Rotation around Single Bonds: The long alkyl chain provides multiple rotatable bonds. A potential energy surface scan can be performed for each dihedral angle to identify the most stable rotational isomers (rotamers).
An example of a data table summarizing conformational energetics:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Piperidine Conformation |
| 1 (Global Minimum) | 0.00 | C1-C2-C3-C4 = 180, N-C(O)-C1-C2 = 180 | Chair |
| 2 | 1.5 | C1-C2-C3-C4 = 60, N-C(O)-C1-C2 = 180 | Chair |
| 3 | 4.2 | C1-C2-C3-C4 = 180, N-C(O)-C1-C2 = 180 | Twist-Boat |
Computational Modeling of Reaction Mechanisms and Transition States for this compound Conversions
The terminal alkyne group is a versatile functional group that can participate in a variety of chemical reactions. Computational modeling can be used to explore the mechanisms of these reactions, identify intermediates and transition states, and predict reaction outcomes.
Potential reactions for computational study include:
Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles. DFT calculations can model the catalytic cycle, determine the activation barriers, and explain the regioselectivity of the reaction. acs.org
Sonogashira Coupling: This is a cross-coupling reaction to form a new carbon-carbon bond. Computational studies can elucidate the mechanism of the palladium and copper co-catalyzed reaction.
Hydration and other Additions: The addition of water or other small molecules across the triple bond can be modeled to understand the regioselectivity (Markovnikov vs. anti-Markovnikov addition).
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions. researchgate.net
For any given reaction, a computational study would produce a reaction energy profile, as illustrated in the example table below for a hypothetical reaction.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| TS1 | First Transition State | +25.3 |
| Intermediate | Reaction Intermediate | +5.1 |
| TS2 | Second Transition State | +18.7 |
| Products | Final Products | -15.2 |
Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry can predict the spectroscopic properties of a molecule, which is invaluable for confirming its structure and interpreting experimental spectra.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with good accuracy using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted shifts, when compared to experimental data, can help in assigning the signals to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These can be used to predict the major peaks in the infrared spectrum. For this compound, characteristic peaks for the C=O stretch of the amide, the C≡C stretch of the alkyne, and the terminal ≡C-H stretch would be of particular interest.
Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can be used to predict the stability of different fragment ions, helping to rationalize the fragmentation patterns observed in techniques like High-Resolution Mass Spectrometry (HRMS). scholaris.ca
A table of predicted vs. experimental spectroscopic data would be a key output:
| Nucleus | Predicted ¹³C Chemical Shift (ppm) (Example) | Experimental ¹³C Chemical Shift (ppm) (Example) |
| C=O | 170.5 | 169.8 |
| C≡C | 83.1 | 82.5 |
| ≡C-H | 69.2 | 68.7 |
| Piperidine Cα | 46.8, 42.1 | 46.5, 41.9 |
Prediction of Molecular Interactions and Supramolecular Assembly Tendencies of this compound
The study of how molecules of this compound interact with each other and with other molecules is key to understanding its macroscopic properties, such as solubility, melting point, and its potential to form larger, ordered structures (supramolecular assemblies).
Computational investigations in this area would focus on:
Intermolecular Interactions: The molecule has several features that can participate in non-covalent interactions. The amide group is a classic hydrogen bond donor (via the hydrogens on the adjacent carbons) and acceptor (the carbonyl oxygen). The alkyne can also act as a weak hydrogen bond acceptor. These interactions can be modeled by calculating the interaction energies of molecular dimers in various orientations.
Supramolecular Assembly: By identifying the strongest intermolecular interactions, it is possible to predict how the molecules might arrange themselves in the solid state or in solution. For instance, the amide groups could form hydrogen-bonded chains or tapes, which are common motifs in the self-assembly of amide-containing molecules. mdpi.com The long alkyl chains might lead to van der Waals interactions that favor layered structures.
Solvation: Explicit or implicit solvent models can be used to calculate the free energy of solvation, which is important for understanding the molecule's solubility in different solvents.
An example table could quantify the strength of different intermolecular interactions:
| Dimer Configuration | Interaction Type | Interaction Energy (kcal/mol) (Example) |
| Head-to-tail | C-H···O Hydrogen Bond | -4.5 |
| Parallel | van der Waals | -2.8 |
| T-shaped | C-H···π Interaction | -1.5 |
1 Piperidin 1 Yl Hept 6 Yn 1 One As a Versatile Building Block in Complex Chemical Synthesis
Application in the Synthesis of Advanced Organic Scaffolds and Natural Products
The structural framework of 1-(Piperidin-1-yl)hept-6-yn-1-one, which combines a saturated heterocycle with a reactive alkyne tethered by a flexible alkyl chain, is highly relevant to the synthesis of complex molecules. The piperidine (B6355638) ring is a prevalent motif in numerous natural products and pharmacologically active compounds. nih.govbohrium.com The terminal alkyne serves as a versatile handle for a variety of transformations, including carbon-carbon bond formations, cycloadditions, and metal-catalyzed coupling reactions. rsc.org
A significant application of derivatives of this building block is in the synthesis of advanced scaffolds for biomedical research. For instance, a closely related compound, 1-(4-(hydroxymethyl)-4-(((trisubstituted-methoxy)oxy)methyl)piperidin-1-yl)hept-6-yn-1-one, has been utilized as a key intermediate in the preparation of phosphoramidite (B1245037) building blocks for the synthesis of oligonucleotide conjugates. google.com In this context, the hept-6-yn-1-one portion acts as a linker that can be attached to a solid support or other molecules, demonstrating its utility in constructing complex biomolecular structures. google.com
The value of the terminal alkyne is further highlighted by its potential for transformation into other functional groups. jst.go.jp This allows for the elaboration of the heptynyl chain into various structures found in natural products. For example, the related natural product (E)-Piperolein A, which is (E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhept-6-en-1-one, features a similar C7-piperidine amide backbone. nih.gov The synthesis of such compounds and their analogues can be envisioned starting from this compound, where the alkyne is stereoselectively reduced and coupled to an appropriate aromatic partner.
The reactivity of the alkyne and the stability of the piperidine amide make this compound a suitable starting material for various synthetic strategies, as summarized in the table below.
| Reaction Type | Reagents/Conditions | Potential Product Scaffold | Reference |
| Alkyne Homologation | 1. TMSN₃, Bu₂SnO 2. Desilylation | β-Ribofuranosyl alkyne derivatives | jst.go.jp |
| Convergent Piperidine Synthesis | Aromatic imines, aldehydes | Highly substituted piperidines | acs.org |
| Radical Cyclization | Triethylborane (radical initiator) | Polysubstituted alkylidene piperidines | nih.gov |
| Carbozincation | Et₂Zn, Ti(O-iPr)₄/EtMgBr catalyst | Z-allylamine derivatives | mdpi.com |
Table 1: Potential Synthetic Transformations for Scaffolds Derived from this compound and Related Structures
Utilization in the Construction of Functional Materials Precursors
The unique electronic and structural properties of the terminal alkyne group in this compound make it a valuable precursor for the synthesis of functional materials. Terminal alkynes are known to participate in polymerization reactions and can be used to attach molecules to surfaces or polymer backbones.
One area of application is in the development of fluorescent materials. Substituted naphthalenes exhibiting solvatochromatic fluorescence have been synthesized using building blocks containing piperidine and ynone functionalities. google.com These materials have potential uses as molecular probes and sensors. The synthesis involves cyclization reactions where the alkyne plays a crucial role in forming the final aromatic system. The piperidine group, acting as an electron-donating substituent, modulates the electronic properties and enhances the fluorescence quantum yield of the resulting chromophore. google.com
Furthermore, the ynone functionality (a ketone conjugated with an alkyne) can be isomerized to form conjugated dienones. For example, related 1,1-diethoxyalk-3-yn-2-ones can be converted to (E,E)-α,β-δ,γ-dienones using a polystyrene-supported triphenylphosphine (B44618) catalyst. mdpi.com These dienones are valuable intermediates in Diels-Alder reactions for the construction of complex cyclic systems, which can serve as backbones for polymers and other advanced materials.
| Functional Material Application | Synthetic Strategy | Role of the Building Block | Representative Related Compounds | Reference |
| Fluorescent Probes | Annulation/cyclization reactions | Provides the piperidine donor group and the alkyne for ring formation. | 1-(6-(piperidin-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-4-yl)ethanone | google.com |
| Dienone Synthesis | Isomerization of ynones | The ynone moiety is converted into a reactive diene. | (3E,5E)-1,1-diethoxynona-3,5-dien-2-one | mdpi.com |
| Functional Polymers | Click chemistry, Sonogashira coupling | The terminal alkyne allows for covalent attachment to polymer chains or surfaces. | 6-Piperidin-1-yl-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | nih.gov |
Table 2: Applications of Piperidine and Ynone Moieties in Functional Material Synthesis
Role in the Modular Assembly of Combinatorial Chemical Libraries
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. researchgate.netuzh.ch The structure of this compound is ideally suited for the modular assembly of such libraries due to its three distinct points of potential diversification:
The Piperidine Ring: The piperidine itself can be replaced with other cyclic or acyclic secondary amines during the initial synthesis from hept-6-ynoic acid.
The Amide Carbonyl: The carbonyl group can undergo various chemical transformations, although it is generally stable.
The Terminal Alkyne: This is the most versatile functional group for combinatorial diversification. It readily participates in highly efficient and chemoselective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This modularity allows for the systematic and parallel synthesis of a vast array of structurally related compounds. researchgate.net For instance, a library could be constructed by reacting a small set of substituted hept-6-ynoic acids with a diverse collection of secondary amines. The resulting library of ynones could then undergo a second diversification step by reacting the terminal alkyne with a library of organic azides to form a large collection of 1,2,3-triazoles.
This approach is particularly powerful in the context of DNA-encoded libraries (DELs), where each unique small molecule is linked to a specific DNA sequence that acts as an identifiable barcode. nih.govrsc.org The robust and orthogonal nature of reactions involving terminal alkynes makes them highly suitable for the DNA-compatible chemistries required to build these libraries. The modular assembly allows for the creation of dual-display libraries where two different molecules are connected, potentially targeting adjacent binding sites on a protein. nih.govrsc.org
| Diversification Point | Reaction Type | Example Building Blocks | Resulting Library Feature |
| Amine Component | Amide coupling | Morpholine (B109124), pyrrolidine (B122466), substituted piperazines | Varied heterocyclic core |
| Alkyne Terminus | CuAAC (Click Chemistry) | Library of organic azides (R-N₃) | 1,4-Disubstituted triazole ring |
| Alkyne Terminus | Sonogashira Coupling | Library of aryl halides (Ar-X) | Aryl-substituted alkyne |
| Alkyne Terminus | A³ coupling (Aldehyde-Alkyne-Amine) | Aldehydes, other secondary amines | Propargylamine (B41283) derivatives |
Table 3: Modular Diversification Strategies Using this compound Scaffold
Development of Novel Synthetic Reagents and Catalysts from this compound
Beyond its role as a structural scaffold, this compound can serve as a precursor for the development of novel synthetic reagents and catalysts. The terminal alkyne and the piperidine nitrogen can both be functionalized to create molecules with specific catalytic or reactive properties.
The terminal alkyne provides a handle to attach the molecule to a solid support, such as polystyrene beads. This is a common strategy for creating heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For example, a polymer-supported N-phenylpiperazine-Cu(II) complex has been shown to be an efficient and reusable catalyst for the synthesis of propargylamines from terminal alkynes and piperidines. rsc.org A similar strategy could be employed by first modifying the alkyne of the title compound and then coordinating a catalytically active metal.
Furthermore, the piperidine nitrogen and the alkyne can act in concert as a bidentate ligand for a transition metal. Such complexes are central to asymmetric catalysis, where they can create a chiral environment to control the stereochemical outcome of a reaction. rug.nl While the parent compound is achiral, derivatives with chiral centers on the piperidine ring could be synthesized and used to create novel chiral ligands.
The compound can also be a precursor to organocatalysts. Piperidine itself and its derivatives are widely used as basic organocatalysts for a variety of transformations, including Knoevenagel condensations and Michael additions. By functionalizing the alkyne end of this compound with other catalytically active groups, bifunctional catalysts could be developed.
| Reagent/Catalyst Type | Synthetic Approach | Potential Application | Related System | Reference |
| Heterogeneous Catalyst | Immobilization on a polymer support via the alkyne, followed by metalation. | Multicomponent reactions (e.g., A³ coupling). | Polystyrene supported N-phenylpiperazine-Cu(II) complex. | rsc.org |
| Homogeneous Catalyst | Functionalization to form a bidentate ligand for transition metals (e.g., Pd, Ru, Rh). | Asymmetric hydrogenation, allylic substitution. | Chiral phosphoramidite ligands in Cu-catalyzed reactions. | rug.nl |
| Organocatalyst | Introduction of hydrogen-bond donors or other functional groups at the alkyne terminus. | Enantioselective conjugate additions. | Piperidine-based catalysts for various C-C bond formations. | nih.gov |
Table 4: Potential Routes to Novel Reagents and Catalysts
Future Research Directions and Innovations in 1 Piperidin 1 Yl Hept 6 Yn 1 One Chemistry
Emerging Synthetic Methodologies and Atom-Economical Approaches
The development of efficient and sustainable synthetic routes is paramount. Future research should focus on moving beyond traditional methods to more innovative and atom-economical strategies for the synthesis of 1-(Piperidin-1-yl)hept-6-yn-1-one and its analogs.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Description | Potential Advantages |
| Direct Amidation of Alkynyl Carboxylic Acids | Coupling of hept-6-ynoic acid with piperidine (B6355638) using modern coupling agents. | High converstion rates and yields. |
| Carbonylative Cross-Coupling | Palladium-catalyzed reaction of a suitable haloalkyne with piperidine under a carbon monoxide atmosphere. thieme-connect.com | Modular approach allowing for variation of the amine component. |
| Oxidative Methods | Oxidation of the corresponding propargylic alcohol. thieme-connect.comnumberanalytics.com | Access from readily available starting materials. |
| Synergistic Catalysis | Bimetallic catalytic systems, such as silver/scandium, could enable novel, atom-economical transformations of related β-alkynyl ketones. rsc.orgscispace.com | High efficiency and potential for new reaction pathways. |
Recent advancements in the synthesis of ynones highlight several promising avenues. For instance, gold-catalyzed intermolecular oxidation of terminal alkynes offers a safe and economical alternative to diazo-based strategies. organic-chemistry.org Furthermore, the development of methods for the synthesis of ynones from readily available aldehydes via oxidative C-C bond cleavage under aerobic conditions presents a novel and direct approach. acs.org Investigating the applicability of such methods to the synthesis of this compound would be a valuable endeavor.
Atom economy is a key principle of green chemistry. Future synthetic strategies should aim to maximize the incorporation of all starting materials into the final product. organic-chemistry.orgnih.govrsc.org For example, a palladium-catalyzed synthesis of β-alkynyl ketones via a selective 1,3-alkynyl migration of α,α-disubstituted allylic alcohols has been reported to exhibit 100% atom economy. nih.gov Exploring similar rearrangement or cyclization reactions could lead to highly efficient syntheses of complex molecules derived from this compound.
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The dual functionality of this compound, possessing both a nucleophilic piperidine nitrogen and an electrophilic/nucleophilic terminal alkyne, opens the door to a wide array of chemical transformations.
The terminal alkyne is a particularly versatile handle. Its deprotonation can generate a potent nucleophile, an acetylide anion, capable of participating in both substitution and addition reactions. libretexts.orgyoutube.comyoutube.com This reactivity could be harnessed for chain extension or the introduction of new functional groups. The alkyne can also undergo a variety of cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, providing access to complex cyclic and heterocyclic systems. numberanalytics.comacs.org
The piperidine moiety, while seemingly a simple amide, can also influence reactivity. The nitrogen lone pair can participate in directing metallation or other transformations on the piperidine ring itself. Furthermore, the amide bond can be a site for further chemical modification.
Table 2: Potential Unconventional Reactions
| Reaction Type | Description | Potential Products |
| Intramolecular Cyclization | Gold or other transition-metal-catalyzed cyclization onto the alkyne. | Novel bicyclic piperidine derivatives. |
| Enyne Metathesis | Reaction with an alkene in the presence of a suitable catalyst. | Macrocycles and other complex structures. |
| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org | Triazole-containing derivatives with potential biological applications. acs.org |
| Radical Reactions | Addition of radicals to the alkyne moiety. | Functionalized piperidine derivatives. |
| Dimerization | Catalytic dimerization of the terminal alkyne to form 1,3-enynes. rsc.org | Dimeric structures with extended conjugation. |
Recent studies have shown that terminal alkynes can react selectively with active-site cysteine residues in enzymes, suggesting a potential role for this compound as a covalent inhibitor. nih.gov The mildly electron-withdrawing nature of the adjacent amide bond could potentially influence this reactivity. nih.gov
Advancements in Asymmetric Synthesis Utilizing this compound
The introduction of chirality is crucial for the development of new therapeutic agents. Asymmetric synthesis of piperidine derivatives is a well-established field, and these methodologies could be applied to create chiral analogs of this compound. acs.orgnih.govclockss.orgrsc.orggoogle.com
Future research could focus on several key areas:
Catalytic Asymmetric Hydrogenation: The alkyne could be selectively reduced to a cis-alkene using catalysts like Lindlar's catalyst, followed by asymmetric hydrogenation of the double bond. vapourtec.com
Asymmetric Cyclization: Chiral catalysts could be employed to induce stereoselectivity in intramolecular cyclization reactions.
Organocatalysis: Organocatalytic methods have proven effective in the asymmetric synthesis of piperidine-fused spiro-oxindoles and other complex piperidine derivatives. nih.gov Similar strategies could be adapted for transformations involving this compound.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. vapourtec.comvapourtec.com The synthesis of alkynes and amides has been successfully adapted to flow systems. rsc.orgunimi.it
Table 3: Advantages of Flow Chemistry for this compound Synthesis and Derivatization
| Advantage | Description |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or the use of hazardous reagents. |
| Improved Control | Precise control over temperature, pressure, and reaction time leads to higher yields and purities. |
| Scalability | Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. vapourtec.com |
| Automation | Integration with automated platforms allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. synplechem.comresearchgate.netbeilstein-journals.orgnih.gov |
Automated synthesis platforms, which can perform reactions, work-up, and purification with minimal user intervention, would be particularly valuable for exploring the chemical space around this compound. synplechem.comresearchgate.netbeilstein-journals.orgnih.govresearchgate.net This technology could accelerate the discovery of new derivatives with desirable properties by enabling the rapid generation of analog libraries. researchgate.netnih.gov
Design and Synthesis of Chemically Diverse Analogs for Structure-Reactivity Correlation Studies
Systematic modification of the this compound scaffold is essential to establish structure-reactivity relationships (SRRs). By synthesizing a library of analogs and evaluating their chemical and biological properties, researchers can gain insights into the influence of different structural features.
Key modifications could include:
Varying the Piperidine Ring: Introducing substituents on the piperidine ring or replacing it with other cyclic amines (e.g., morpholine (B109124), piperazine). mdpi.com
Modifying the Alkyl Chain: Altering the length of the carbon chain separating the piperidine and the alkyne.
Substituting the Alkyne: Replacing the terminal hydrogen of the alkyne with various functional groups.
Computational modeling can be a powerful tool in conjunction with experimental work to predict the reactivity and properties of designed analogs, thereby guiding synthetic efforts. nih.gov Kinetic studies of the reactions of these analogs with various nucleophiles and electrophiles would provide quantitative data for building robust SRR models. rsc.org
Q & A
Basic Question
- Methodological Answer :
- Hazard Identification : Classify hazards using GHS criteria (e.g., skin/eye irritation, respiratory effects) as outlined for structurally similar piperidine derivatives .
- Mitigation : Use PPE (gloves, goggles, lab coats), work in a fume hood, and maintain proper ventilation. For spills, neutralize with inert adsorbents and dispose of as hazardous waste.
- Emergency Response : Follow protocols for inhalation (fresh air, artificial respiration), skin/eye contact (15-minute rinsing), and ingestion (do not induce vomiting; seek medical attention) .
How can researchers design a reproducible synthesis route for this compound?
Basic Question
- Methodological Answer :
- Route Selection : Piperidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous compounds .
- Catalyst Screening : Test catalysts (e.g., HCl, H₂SO₄) at varying concentrations (0.1–1.0 M) and temperatures (40–80°C) to maximize yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for purity ≥95% .
How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
Advanced Question
- Methodological Answer :
- Multi-Technique Validation : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structure .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational spectra (e.g., using Gaussian software) .
What experimental strategies mitigate thermal degradation of this compound during prolonged reactions?
Advanced Question
- Methodological Answer :
- Temperature Control : Use cooling baths (e.g., ice-water) or jacketed reactors to maintain temperatures ≤25°C .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidative degradation.
- Real-Time Monitoring : Employ inline FTIR or HPLC to track degradation byproducts and adjust conditions dynamically .
Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Basic Question
- Methodological Answer :
- NMR Analysis : ¹H/¹³C NMR in CDCl₃ to identify piperidine ring protons (δ 1.4–2.8 ppm) and alkyne signals (δ 2.1–2.3 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS (ESI+) for exact mass verification (theoretical [M+H]⁺: Calc. for C₁₂H₁₈NO: 192.1388) .
What role does this compound play in drug discovery pipelines?
Advanced Question
- Methodological Answer :
- Pharmacophore Modeling : Screen for bioactivity (e.g., kinase inhibition) using molecular docking (AutoDock Vina) against target proteins .
- SAR Studies : Synthesize analogs (e.g., varying alkyne chain length) to assess cytotoxicity (MTT assay) and selectivity .
- ADME Profiling : Evaluate metabolic stability in microsomal assays (e.g., human liver microsomes) .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Question
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- Transition State Analysis : Use QM/MM simulations to model reaction pathways (e.g., alkyne cyclization barriers).
- Machine Learning : Train models on piperidine reaction datasets to forecast yields under untested conditions .
What are the best practices for assessing the purity of this compound post-synthesis?
Basic Question
- Methodological Answer :
How can mechanistic studies elucidate the compound’s behavior in catalytic reactions?
Advanced Question
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in acid/base-catalyzed reactions .
- Kinetic Profiling : Perform time-resolved UV-Vis spectroscopy to determine rate constants (k) and activation energy (Eₐ).
- In Situ Spectroscopy : Monitor intermediates via Raman or NMR during reaction progression .
What storage conditions prevent decomposition of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
